

Toxicology Profile of Aluminum Zirconium Pentachlorohydrate Glycine: An In-depth Technical Guide

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Compound of Interest

Compound Name: *Aluminum zirconium pentachlorohydrate Glycine*

Cat. No.: *B1148339*

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This technical guide provides a comprehensive overview of the toxicology profile of **Aluminum Zirconium Pentachlorohydrate Glycine (AZPG)**, an active ingredient commonly used in antiperspirant products. The information is intended for researchers, scientists, and drug development professionals.

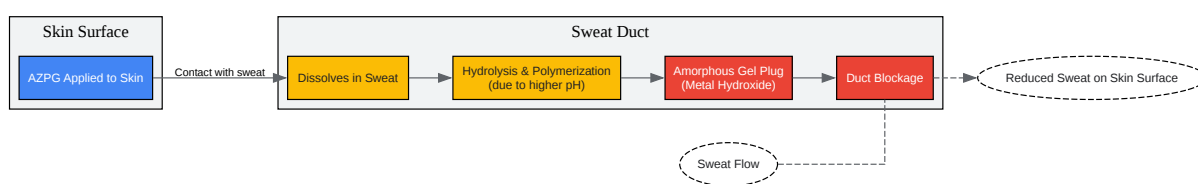
Executive Summary

Aluminum Zirconium Pentachlorohydrate Glycine is part of a class of aluminum-zirconium-glycine complexes that function as antiperspirants by forming a temporary plug in the sweat duct, thus reducing the flow of perspiration to the skin surface. The safety of these compounds has been reviewed by various regulatory and scientific bodies. The available toxicological data, primarily on related aluminum compounds, indicates a low potential for acute and systemic toxicity following dermal application due to very low skin penetration. This guide summarizes the key toxicological endpoints, presents available quantitative data, details relevant experimental protocols, and visualizes the mechanism of action and potential toxicological pathways.

Mechanism of Action

The primary function of **Aluminum Zirconium Pentachlorohydrate Glycine** is to reduce perspiration. This is achieved through a well-understood mechanism:

- **Application and Dissolution:** When applied to the skin, the AZPG complex dissolves in sweat and/or skin moisture.
- **Hydrolysis and Polymerization:** The acidic aluminum and zirconium salts hydrolyze and polymerize upon contact with the higher pH of sweat.
- **Gel Plug Formation:** This process forms an amorphous, gel-like precipitate of metal hydroxides.
- **Duct Blockage:** The gel plug physically obstructs the eccrine sweat gland duct, preventing sweat from reaching the skin's surface. This blockage is temporary and is naturally removed with the shedding of skin cells.



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Caption: Workflow of antiperspirant action.

Toxicological Profile

The toxicological data for **Aluminum Zirconium Pentachlorohydrate Glycine** is often grouped with other aluminum-containing compounds. The primary route of exposure for this ingredient in cosmetic products is dermal.

Acute oral toxicity of aluminum compounds is generally low. Specific LD50 values for **Aluminum Zirconium Pentachlorohydrate Glycine** are not readily available in the reviewed literature. However, data for representative aluminum salts can be used for context.

Table 1: Acute Oral Toxicity of Representative Aluminum Compounds

Compound	Species	LD50 (mg Al/kg bw)	Reference
Aluminum Bromide	Rat	162 - 750	
Aluminum Nitrate	Rat	162 - 750	
Aluminum Chloride	Rat	162 - 750	
Aluminum Sulfate	Rat	162 - 750	
Aluminum Bromide	Mouse	164 - 980	
Aluminum Nitrate	Mouse	164 - 980	
Aluminum Chloride	Mouse	164 - 980	
Aluminum Sulfate	Mouse	164 - 980	

There is limited information on the acute dermal toxicity of aluminum compounds. Systemic toxicity following a single dermal application is not expected due to low absorption.

Repeated dose oral toxicity studies have been conducted on various aluminum compounds. A 28-day oral toxicity study of aluminum chloride in rats established a No-Observed-Adverse-Effect Level (NOAEL).

Table 2: Subchronic Oral Toxicity of Aluminum Chloride

Study Duration	Species	NOAEL (mg/kg bw/day)	Target Organs at Higher Doses	Reference
28-Day	Rat	300	Blood, liver, thymus	

Chronic toxicity concerns are generally related to the potential for aluminum to accumulate in the body. However, the dermal absorption of aluminum from antiperspirants is very low.

Dermal Irritation: Aluminum zirconium complexes are generally considered non-irritating to the skin at concentrations used in antiperspirant products.

Ocular Irritation: While not a primary route of exposure for antiperspirants, accidental contact with the eyes may cause irritation.

Skin Sensitization: Aluminum compounds are not considered to be skin sensitizers. Extensive use in consumer products has not indicated a significant potential for inducing allergic contact dermatitis.

The genotoxic potential of aluminum compounds has been evaluated in a number of assays. The overall weight of evidence suggests that aluminum compounds are not genotoxic.

Table 3: Genotoxicity of Aluminum Compounds (Representative Data)

Assay Type	Test System	Result
Bacterial Reverse Mutation (Ames Test)	S. typhimurium, E. coli	Negative
In Vitro Chromosome Aberration	Mammalian Cells	Positive at high concentrations/cytotoxic conditions
In Vivo Micronucleus	Rodent Bone Marrow	Negative

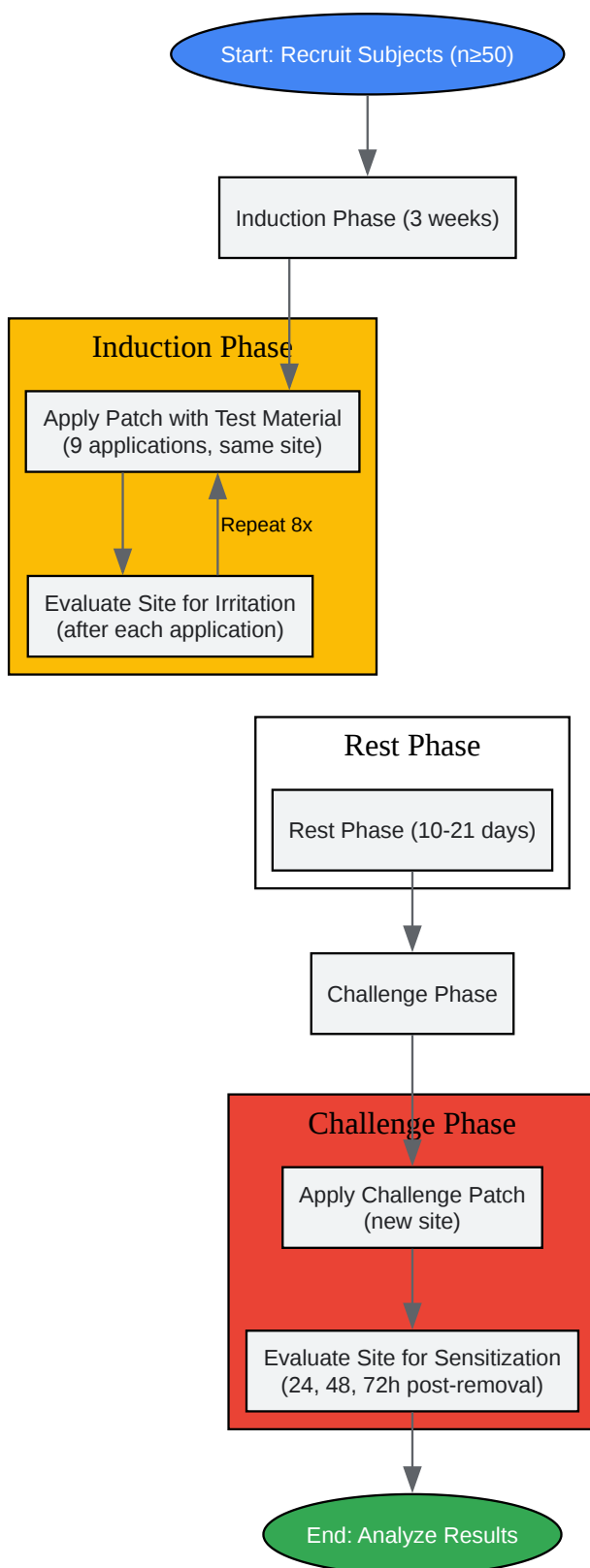
Studies on the reproductive and developmental toxicity of aluminum compounds have been conducted, primarily via the oral route. High doses of aluminum have been shown to cause developmental effects in animals, but these are generally observed at levels that also induce maternal toxicity. The relevance of these findings to dermal exposure from antiperspirants is considered low due to the minimal skin penetration.

The potential link between aluminum-containing antiperspirants and breast cancer has been a topic of public discussion. However, major scientific and regulatory bodies have not found a causal link.

Experimental Protocols

This test is used to determine the potential of a substance to induce contact sensitization.

- Objective: To assess the skin sensitization potential of a test material after repeated application to the skin of human subjects.
- Methodology:
 - Induction Phase: A small amount of the test material (e.g., a formulation containing AZPG) is applied to the skin under an occlusive or semi-occlusive patch. This is typically done on the back or arm of at least 50 volunteers. The patch is left in place for 24-48 hours. This process is repeated 9 times over a 3-week period at the same application site. The site is scored for any signs of irritation after each removal.
 - Rest Phase: A 10-21 day rest period follows the induction phase, during which no patches are applied. This allows for the development of an immune response if sensitization has been induced.
 - Challenge Phase: A challenge patch with the test material is applied to a new, previously unexposed skin site. The site is evaluated for a sensitization reaction (e.g., erythema, edema) at 24, 48, and 72 hours after patch removal.
- Interpretation: A lack of reaction at the challenge site indicates that the material is not a sensitizer under the test conditions.



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Caption: Human Repeat Insult Patch Test workflow.

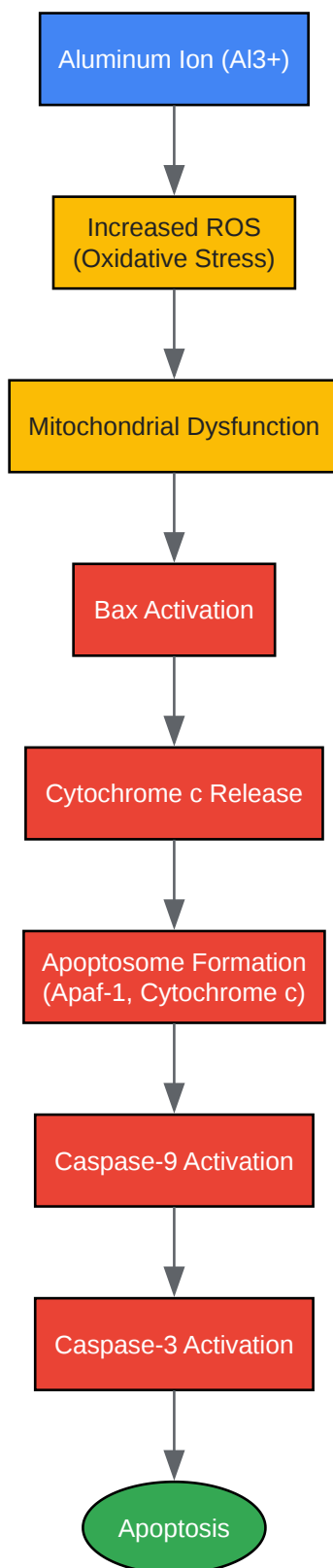
This is an in vitro test to assess the mutagenic potential of a substance.

- Objective: To detect point mutations (base substitutions and frameshifts) induced by a test chemical in histidine-requiring strains of *Salmonella typhimurium* and a tryptophan-requiring strain of *Escherichia coli*.
- Methodology:
 - Strains: At least five strains are used (e.g., *S. typhimurium* TA98, TA100, TA1535, TA1537, and *E. coli* WP2 uvrA or *S. typhimurium* TA102).
 - Metabolic Activation: The test is performed with and without a mammalian metabolic activation system (S9 mix from rat liver) to detect metabolites that may be mutagenic.
 - Exposure: The bacterial strains are exposed to various concentrations of the test substance in a minimal agar medium lacking the required amino acid (histidine or tryptophan).
 - Incubation: The plates are incubated for 48-72 hours.
 - Scoring: The number of revertant colonies (colonies that have mutated and can now grow in the absence of the required amino acid) is counted.
- Interpretation: A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic potential.

Potential Toxicological Signaling Pathways

While the primary interaction of AZPG is the physical blockage of sweat ducts, the potential for absorbed aluminum to exert systemic effects has been studied. Aluminum has been shown to interfere with several cellular processes, although the relevance of these pathways to the low levels of dermal absorption from antiperspirants is uncertain.

One of the proposed mechanisms of aluminum-induced toxicity involves the induction of apoptosis (programmed cell death) through oxidative stress and mitochondrial pathways.



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Caption: A potential pathway for aluminum-induced apoptosis.

Conclusion

Based on the available toxicological data for aluminum-containing compounds, **Aluminum Zirconium Pentachlorohydrate Glycine** is considered safe for use in antiperspirant products under the current conditions of use and concentration limits. The key to its safety profile is the extremely low dermal absorption, which limits systemic exposure. While some in vitro studies at high concentrations have shown potential for cellular effects, these are not considered relevant to the real-world use of antiperspirants. Standard toxicological testing for irritation and sensitization consistently demonstrates the low potential for these local effects on the skin.

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